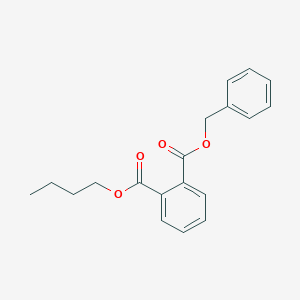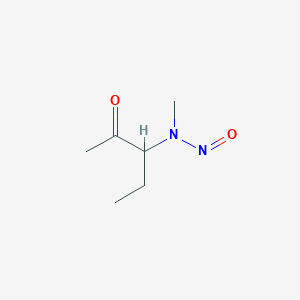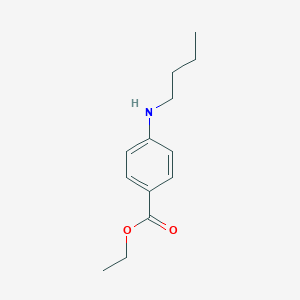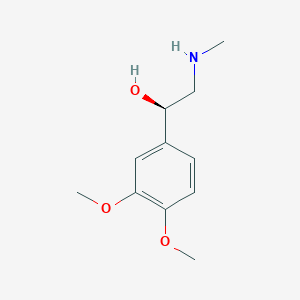
N-methyl-N-(phosphonomethyl)glycine
Vue d'ensemble
Description
N-methyl-N-(phosphonomethyl)glycine, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Synthesis Analysis
The synthesis of N-methyl-N-(phosphonomethyl)glycine involves reacting sarcosine with formaldehyde and a source of H3PO3, such as PCl3. The resulting compound is then oxidized in the presence of a platinum catalyst and oxygen to produce glyphosate.Molecular Structure Analysis
The molecular formula of N-methyl-N-(phosphonomethyl)glycine is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of N-methyl-N-(phosphonomethyl)glycine includes the reaction of sarcosine with formaldehyde and a source of H3PO3. The resulting compound is then oxidized to produce glyphosate.Physical And Chemical Properties Analysis
N-methyl-N-(phosphonomethyl)glycine is a powder that decomposes at 230 °C . Its SMILES string is OC(=O)CNCP(O)(O)=O .Applications De Recherche Scientifique
Soil Microbial Communities
Research indicates that glyphosate can significantly influence soil microbial communities by increasing microbial respiration rates. This suggests that Methyl Glyphosate could be used in studies to understand its effects on soil health and fertility through its interaction with microorganisms .
Fungal Biomass Indicator
Glyphosate has been used as an indicator of fungal biomass in soil, with specific fatty acids like 18:2ω6 serving as markers. This application could extend to Methyl Glyphosate, where it may help in estimating fungal versus bacterial biomass in various soil types .
Earthworm Physiology
Studies have explored the potential changes in earthworm activity and physiology due to glyphosate-based herbicides. Methyl Glyphosate could similarly be applied in research to assess its impact on earthworm biomarker activity and overall soil ecosystem health .
Integrated Pest Management
Glyphosate’s role in integrated pest management is well-documented, particularly its unique carbon–phosphorus (C–P) link contributing to its herbicidal effect. Methyl Glyphosate might be researched for similar uses in pest management strategies .
Vegetation Management
As a non-selective herbicide, glyphosate is widely used for vegetation management in agricultural and non-agricultural settings. The same could apply to Methyl Glyphosate, potentially serving as a tool for controlling unwanted vegetation while studying its environmental impact .
Weed-Management in Agriculture and Forestry
Glyphosate-based herbicides are crucial for weed management in agriculture and forestry. Methyl Glyphosate might also be investigated for its efficacy, pollution minimization, and human health effects within these practices .
Safety And Hazards
Propriétés
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(phosphonomethyl)glycine | |
CAS RN |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)










![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
